5-Bromo-2-methyltriazole-4-sulfonyl chloride
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Overview
Description
5-Bromo-2-methyltriazole-4-sulfonyl chloride: is a chemical compound with the molecular formula C3H3BrClN3O2S and a molecular weight of 260.49 g/mol. This compound is characterized by the presence of a bromine atom, a methyl group, a triazole ring, and a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyltriazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the triazole derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group in 5-Bromo-2-methyltriazole-4-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The bromine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical reagents.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Coupled Products: Formed through coupling reactions involving the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-methyltriazole-4-sulfonyl chloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity of these molecules, making it useful in drug development and biochemical studies.
Industry
Industrially, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyltriazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the properties of the target molecules, influencing their biological activity or chemical behavior.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride: Similar structure but with a different substitution pattern on the triazole ring.
2-Bromo-4-methylbenzenesulfonyl chloride: Contains a benzene ring instead of a triazole ring.
5-Chloro-2-methyltriazole-4-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-2-methyltriazole-4-sulfonyl chloride is unique due to the combination of its triazole ring and sulfonyl chloride group, which provides a distinct reactivity profile. The presence of the bromine atom also allows for specific coupling reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
5-bromo-2-methyltriazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrClN3O2S/c1-8-6-2(4)3(7-8)11(5,9)10/h1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOPEGAYIAWUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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